molecular formula C6H8N2O B2556469 1-(oxiran-2-ylmethyl)-1H-pyrazole CAS No. 72430-57-0

1-(oxiran-2-ylmethyl)-1H-pyrazole

Katalognummer B2556469
CAS-Nummer: 72430-57-0
Molekulargewicht: 124.143
InChI-Schlüssel: KNNLVTFDVNTISF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(oxiran-2-ylmethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H8N2O. It has a molecular weight of 124.14 g/mol . This compound contains two functional groups: an oxirane ring and a pyrazole ring .


Synthesis Analysis

The synthesis of “1-(oxiran-2-ylmethyl)-1H-pyrazole” has been reported in the literature . The synthesis involves a one-pot reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .


Molecular Structure Analysis

The molecular structure of “1-(oxiran-2-ylmethyl)-1H-pyrazole” consists of an oxirane ring attached to a pyrazole ring via a methylene bridge . The InChI code for this compound is InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(oxiran-2-ylmethyl)-1H-pyrazole” have not been reported, the compound’s oxirane and pyrazole functional groups are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(oxiran-2-ylmethyl)-1H-pyrazole” include a molecular weight of 124.14 g/mol, a topological polar surface area of 30.4 Ų, and a complexity of 107 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Zukünftige Richtungen

The future directions for “1-(oxiran-2-ylmethyl)-1H-pyrazole” could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the reported biological activity of structurally similar compounds , “1-(oxiran-2-ylmethyl)-1H-pyrazole” may also have potential applications in medical chemistry.

Eigenschaften

IUPAC Name

1-(oxiran-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNLVTFDVNTISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxiran-2-ylmethyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

Compounds of formula 2. Reaction of sodium hydroxide with appropriate 1H-pyrazole starting material in neat epichlorohydrin at room temperature furnishes the corresponding 1-oxiranylmethyl-1H-pyrazole compound. To this product is added distilled water and an excess of secondary amine. The reaction mixture is then heated at moderate to high temperature (˜80° C.) for several hours. After suitable work-up (typically column chromatography), the corresponding 1-amino-3-(pyrazol-1-yl)-propan-2-ol compound is isolated.
[Compound]
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
24
Citations
SL Shen, J Zhu, M Li, BX Zhao, JY Miao - European journal of medicinal …, 2012 - Elsevier
A series of novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives with optical activity (4) was synthesized by microwave-assisted reaction …
Number of citations: 48 www.sciencedirect.com
M Veikšaitė, K Dzedulionytė, B Moravek… - … conference CCT-2023 …, 2023 - epubl.ktu.edu
[eng] It is known that 1, 4-diazepine heterocycles fused with nitrogen-based heterocycles exhibit diverse biological properties such as antimalarial [1], antitumor [2] and antiviral [3] …
Number of citations: 0 epubl.ktu.edu
SL Shen, JH Shao, JZ Luo, JT Liu, JY Miao… - European Journal of …, 2013 - Elsevier
A series of novel 2-ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives with optical activity (2) was synthesized in the microwave-…
Number of citations: 32 www.sciencedirect.com
C Brullo, R Ricciarelli, J Prickaerts, O Arancio… - European Journal of …, 2016 - Elsevier
Phosphodiesterase type 4D (PDE4D) has been indicated as a promising target for treating neurodegenerative pathologies such as Alzheimer's Disease (AD). By preventing cAMP …
Number of citations: 32 www.sciencedirect.com
HN Hafez, AR El-Gazzar - Molecules, 2016 - mdpi.com
A series of novel pyrazole-5-carboxylate containing N-triazole derivatives 3, 4; different heterocyclic amines 7a–b and 10a–b; pyrazolo [4, 3-d] pyrimidine containing sulfa drugs 14a, b; …
Number of citations: 17 www.mdpi.com
R Ricciarelli, C Brullo, J Prickaerts, O Arancio, C Villa… - Scientific reports, 2017 - nature.com
Memory loss characterizes several neurodegenerative disorders, including Alzheimer’s disease (AD). Inhibition of type 4 phosphodiesterase (PDE4) and elevation of cyclic adenosine …
Number of citations: 62 www.nature.com
D Paliovkinas, ŽS Žielienė, E Servienė - The COINS 2023: international …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
A Valys, ŽS Žielienė, S Serva, E Servienė - The COINS 2023 …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
K Bukėnaitė, D Čepukoit, D Burokienė - The COINS 2023: international …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
S Jaseliūnaitė, D Čepukoit, D Burokienė - The COINS 2023 …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.